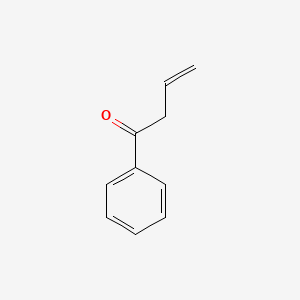

1-Phenylbut-3-en-1-one

Description

Properties

IUPAC Name |

1-phenylbut-3-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYKDNCOQBBOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 Phenylbut 3 En 1 One

Selective Reduction Pathways of Carbonyl and Alkene Moieties in Unsaturated Ketones

The reduction of α,β-unsaturated ketones like 1-Phenylbut-3-en-1-one can proceed via two main pathways: 1,2-reduction to yield an allylic alcohol or 1,4-reduction (conjugate reduction) to produce a saturated ketone. The selectivity of this transformation is highly dependent on the choice of reducing agent and reaction conditions.

Asymmetric Reduction Strategies for Related Prochiral Unsaturated Ketones

The prochiral center at the carbonyl carbon of unsaturated ketones presents an opportunity for asymmetric reduction to produce chiral allylic alcohols, which are valuable synthetic intermediates. Various strategies have been developed to achieve high enantioselectivity.

Biocatalytic methods offer a powerful route for this transformation. For instance, the yeast Candida chilensis has been used for the enantioselective 1,2-reduction of prochiral α,β-unsaturated ketones to (R)-allylic alcohols with high enantiomeric excess (ee > 95%). nih.gov By carefully controlling reaction parameters such as pH, temperature, and substrate concentration, the activity of competing enzymes that lead to undesired saturated byproducts can be minimized. nih.gov Similarly, other yeasts like Yamadazyma farinosa have demonstrated high enantioselectivity in the reduction of the carbon-carbon double bond in cyclic unsaturated ketones. oup.com

Chemical methods employing chiral catalysts or reagents are also prevalent. Copper hydride (CuH) catalysts, when combined with non-racemic ligands, can direct hydride delivery. nih.gov While CuH reagents typically favor 1,4-addition, recent methodologies have enabled a dramatic shift towards asymmetric 1,2-reduction, affording secondary allylic alcohols in high yields and excellent enantioselectivity. nih.gov Another approach involves the use of lithium aluminum hydride modified with chiral auxiliaries like (–)-N-methylephedrine, which has been shown to convert open-chain enones into optically active allylic alcohols with high optical (78–98% ee) and chemical yields. rsc.org

Table 1: Asymmetric Reduction Methods for Prochiral Unsaturated Ketones

| Method | Reagent/Catalyst | Product Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Biocatalysis | Whole cells of Candida chilensis | (R)-Allylic Alcohol | > 95% | nih.gov |

| Catalytic Reduction | CuH with chiral phosphine (B1218219) ligands | Chiral Allylic Alcohol | High | nih.gov |

| Chiral Reagent | LiAlH₄ modified with (–)-N-methylephedrine | Chiral Allylic Alcohol | 78–98% | rsc.org |

| Biocatalysis | Yamadazyma farinosa | (R)-Saturated Ketone | 95% | oup.com |

Catalytic Hydrogenation of Unsaturated Ketones

Catalytic hydrogenation provides a scalable method for the reduction of unsaturated ketones. The choice of catalyst and hydrogen source determines whether the C=C double bond, the C=O carbonyl group, or both are reduced.

For selective 1,2-reduction of the carbonyl group, chiral catalysts are often employed. For example, the enantioselective reduction of this compound to its corresponding chiral alcohol, (1R)-1-phenylbut-3-en-1-ol, can be achieved using Noyori-type catalysts such as (R,R)-TsDPEN-RuCl.

Conversely, selective 1,4-reduction of the alkene moiety is a common goal to produce saturated ketones. A variety of methods exist, including transfer hydrogenation using reagents like Hantzsch dihydropyridine (B1217469) or isopropanol (B130326) with an iridium catalyst. organic-chemistry.org A Borohydride (B1222165) Exchange Resin (BER) coupled with nickel boride (Ni₂B) has been effectively used for the selective reduction of the olefinic bond in chalcones and related enones in a solid-phase system, simplifying product isolation. ijres.org Additionally, benzeneselenol, generated in situ, has been shown to selectively reduce the C–C double bond of α,β-unsaturated ketones under metal-free conditions. rsc.org

Table 2: Catalytic Systems for Selective Reduction of Unsaturated Ketones

| Catalytic System | Hydrogen Source | Predominant Reduction | Product | Reference |

|---|---|---|---|---|

| (R,R)-TsDPEN-RuCl | H₂ | Asymmetric 1,2-Reduction | Unsaturated Chiral Alcohol | |

| [Ir(cod)Cl]₂, dppp, Cs₂CO₃ | 2-Propanol | 1,4-Reduction | Saturated Ketone | organic-chemistry.org |

| BER-Ni₂B | NaBH₄ (in resin) | 1,4-Reduction | Saturated Ketone | ijres.org |

| Benzeneselenol (in situ) | - | 1,4-Reduction | Saturated Ketone | rsc.org |

Cyclization Reactions Involving the Alkene Moiety of this compound

The alkene group in this compound and its derivatives serves as a key handle for constructing cyclic and heterocyclic structures through various cyclization strategies.

Intramolecular Cyclizations for Heterocycle Formation (e.g., Halocyclization)

Intramolecular reactions that engage the double bond are a powerful tool for building rings. Halocyclization, the reaction of an olefinic substrate bearing an internal nucleophile with an electrophilic halogen source, is a prominent example used to create O- and N-heterocycles. researchgate.netresearchgate.net

A relevant example is the catalytic enantioselective iodoetherification of an oxime derived from a closely related substrate, (E)-3-(4-chlorophenyl)-1-phenylbut-3-en-1-one oxime. buchler-gmbh.com In this reaction, the oxime nitrogen acts as the internal nucleophile, attacking the iodonium (B1229267) ion formed at the double bond. This process, catalyzed by a chiral thiourea (B124793) derivative, leads to the formation of a five-membered heterocycle, (S)-5-(4-chlorophenyl)-5-(iodomethyl)-3-phenyl-4,5-dihydroisoxazole, with high enantioselectivity. buchler-gmbh.com This demonstrates how derivatives of the this compound scaffold can be precursors to functionalized heterocyclic systems.

Intermolecular Cycloaddition Reactions with Unsaturated Substrates

The conjugated system of this compound allows it to participate as a four-carbon (diene) or two-carbon (dienophile) component in intermolecular cycloaddition reactions. Theoretical studies on the cycloaddition between cyclopenta-1,3-diene and related enones, catalyzed by BF₃, highlight the potential for these substrates to undergo [4+2] cycloadditions (Diels-Alder reactions) to form complex bicyclic structures. researchgate.net

Prins-Type Cyclization of Homoallylic Derivatives

The reduction of this compound yields 1-phenylbut-3-en-1-ol, a homoallylic alcohol. nih.gov This product is an ideal substrate for the Prins cyclization, an acid-catalyzed reaction between an alkene and a carbonyl compound that typically forms tetrahydropyran (B127337) rings.

Several variations of this reaction have been reported using derivatives of this compound:

Prins Cyclization: 1-Phenylbut-3-en-1-ol undergoes a Prins cyclization with benzaldehyde (B42025) in the presence of an acid catalyst (Amberlyst-15) to produce 2,6-diphenyl-4-hydroxytetrahydropyran with high yield and diastereoselectivity.

Prins-Ritter Reaction: A three-component reaction involving a homoallylic alcohol (like 1-phenylbut-en-1-ol), a carbonyl compound, and a nitrile can be catalyzed by CeCl₃·7H₂O/AcCl. sci-hub.se This sequence involves an initial Prins cyclization followed by trapping of the resulting carbocation by the nitrile (a Ritter reaction), affording 4-amido tetrahydropyran derivatives. sci-hub.se

Aza-Prins Cyclization: The nitrogen analog, prepared from the corresponding amine, can also undergo cyclization. N-(1-phenylbut-3-en-1-yl)-p-toluenesulfonamide was synthesized and subjected to aza-Prins cyclization conditions using an iron(III) catalyst. acs.org While the expected piperidine (B6355638) was not formed in this specific case, the study demonstrates the exploration of aza-Prins pathways with this scaffold. acs.org

Table 3: Prins-Type Cyclizations of this compound Derivatives

| Reaction Type | Substrate | Reagent(s) | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Prins Cyclization | 1-Phenylbut-3-en-1-ol | Benzaldehyde | Amberlyst-15 | 2,6-Diphenyl-4-hydroxytetrahydropyran | |

| Prins-Ritter Sequence | 1-Phenylbut-en-1-ol | Aldehyde, Acetonitrile | CeCl₃·7H₂O / AcCl | 4-Acetamido Tetrahydropyran | sci-hub.se |

| Aza-Prins Cyclization | N-(1-phenylbut-3-en-1-yl)-p-toluenesulfonamide | - | FeCl₃ | (Attempted) Piperidine synthesis | acs.org |

Photochemical Transformations of Phenyl-Substituted Alkenes

Phenyl-substituted alkenes, particularly those with a ketone functional group, exhibit a rich and diverse range of photochemical transformations. The presence of both a phenyl ring and a carbon-carbon double bond, along with a carbonyl group, allows for various electronic excitations and subsequent reaction pathways upon irradiation with ultraviolet light. These transformations are often initiated by the excitation of the carbonyl chromophore or the alkene, leading to intramolecular rearrangements and the formation of novel cyclic structures. The specific outcome of these photoreactions is highly dependent on the molecular structure, the excited state involved (singlet or triplet), and the reaction conditions.

Photoinduced Rearrangements (e.g., π-Methane and Di-π-Methane Rearrangements of related systems)

A prominent class of photochemical reactions for molecules containing two π-systems separated by a saturated carbon atom (an "sp3-hybridized" methane (B114726) carbon), such as in this compound, is the di-π-methane (DPM) rearrangement. This process involves the intramolecular photochemical rearrangement of a 1,4-diene or a related β,γ-unsaturated aryl ketone to form a vinylcyclopropane (B126155) or an aryl-substituted cyclopropane (B1198618), respectively.

For β,γ-unsaturated ketones, a variant of this reaction known as the oxa-di-π-methane (ODPM) rearrangement is typical. researchgate.net The ODPM rearrangement is a photochemical reaction of a β,γ-unsaturated ketone that results in the formation of a saturated α-cyclopropyl ketone. iupac.org This rearrangement formally involves a 1,2-acyl shift and the formation of a new bond between the α and γ carbon atoms relative to the carbonyl group. iupac.org The reaction is believed to proceed from the triplet excited state of the ketone. rsc.org

The general mechanism for the triplet-sensitized oxa-di-π-methane rearrangement involves the following steps:

Excitation of the β,γ-unsaturated ketone to its triplet excited state (T1).

Intramolecular cyclization between the β-carbon and the carbonyl carbon, or between the γ-carbon and the carbonyl carbon, to form a five-membered ring biradical intermediate.

The more common pathway for β,γ-unsaturated aryl ketones involves initial bridging between the α-carbon and the β-carbon of the alkene, followed by the formation of a cyclopropyl-stabilized biradical.

Subsequent cleavage of the original carbonyl-α-carbon bond and rebonding leads to the final α-cyclopropyl ketone product.

Research on related systems has shown that structural factors can influence the efficiency and outcome of these rearrangements. For instance, diphenyl substitution on the central carbon of a β,γ-unsaturated aldehyde has been shown to promote the ODPM rearrangement. researchgate.net In systems where both the DPM and ODPM processes can occur, the observed selectivity depends on the relative stabilities of the 1,4-bridged biradical intermediates. researchgate.netwiley.com

A study on the direct photolysis of a related compound, 1,1-dicyano-3-phenylbut-1-ene, demonstrated the simultaneous occurrence of both di-π-methane and a related π-methane rearrangement (involving a 1,2-H migration) to yield different cyclopropane products. researchgate.net While photosensitization with typical triplet sensitizers did not yield products in this specific case, direct irradiation led to these rearrangements. researchgate.net

The table below summarizes the photochemical rearrangements observed in related phenyl-substituted butene systems.

| Substrate | Reaction Type | Key Products | Observations | Reference |

|---|---|---|---|---|

| Generic β,γ-Unsaturated Ketone | Oxa-di-π-methane (ODPM) | α-Cyclopropyl ketone | Generally proceeds from the triplet excited state; involves a formal 1,2-acyl shift. | iupac.orgrsc.org |

| β, γ, β¹, γ¹-Dienone 2 | Di-π-methane (DPM) and Oxa-di-π-methane (ODPM) | DPM isomer 6, ODPM isomers 7 and 8 | Demonstrates intramolecular competition between the two rearrangement pathways upon triplet photosensitization. | wiley.com |

| 1,1-dicyano-3-phenylbut-1-ene | Di-π-methane and π-Methane | Cyclopropane derivatives | Both rearrangements occur simultaneously upon direct photolysis. | researchgate.net |

While the oxa-di-π-methane rearrangement is a characteristic reaction for many β,γ-unsaturated ketones, other photochemical pathways like Norrish Type I and Type II reactions can also occur. wikipedia.org The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl group and the α-carbon, forming two radical intermediates. wikipedia.org The Norrish Type II reaction involves intramolecular hydrogen abstraction by the excited carbonyl group. For a polymeric derivative, poly(1-phenylbut-3-ene-1,2-dione), a Norrish type II reaction leading to main chain scission has been proposed. researchgate.netresearchgate.net The specific pathway followed depends on factors such as the substrate's structure and the reaction environment.

Catalysis in the Chemistry of 1 Phenylbut 3 En 1 One and Its Precursors

Transition Metal Catalysis for Functionalization and Asymmetric Synthesis

Transition metals play a pivotal role in the construction and modification of the 1-phenylbut-3-en-1-one scaffold. Catalytic systems based on palladium, indium, nickel, iron, iridium, gold, and cobalt enable a diverse range of reactions, from C-C bond formation to asymmetric reductions.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the chemistry of this compound and its analogues is extensive. Palladium-catalyzed reactions are particularly valuable for asymmetric allylic alkylation and C-H functionalization, providing routes to chiral derivatives and more complex molecular architectures.

The asymmetric allylic alkylation of ketones is a powerful method for creating stereogenic centers. For acyclic ketones, palladium-catalyzed asymmetric α-allyl alkylation has been reported with excellent yields, regioselectivity, and enantioselectivity nih.gov. This methodology can be applied to precursors of this compound to introduce chirality. The dual activation of substrates through a combination of organocatalysis and palladium catalysis has also been successfully applied in various asymmetric transformations, including the α-allylation of carbonyl compounds snnu.edu.cn.

Furthermore, palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization represent an efficient strategy for constructing heterocyclic systems from starting materials related to this compound mdpi.com. These reactions offer high atom economy and utilize readily available starting materials mdpi.com. The regioselective functionalization of related phenyl-containing heterocycles has been achieved using palladium acetate (B1210297) as a catalyst in environmentally friendly solvents like water, demonstrating the versatility of this approach nih.govresearchgate.net.

Table 1: Selected Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketones

| Ligand | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Chiral P,N-Ligand | Acyclic Ketone | High | up to 98 | nih.gov |

| Trost Ligand | Acyclic Ketone Enolate | 68 | 75 | nih.gov |

| Chiral Phosphoramidite | Allyl Ethers | Good | Excellent | snnu.edu.cn |

The combination of indium and nickel in catalytic systems provides a unique platform for allylation reactions, particularly for the synthesis of homoallylic alcohols, which are direct precursors to homoallylic ketones like this compound. This co-catalytic system is effective in the addition of aldehydes to 1,3-dienes.

In a notable application, the nickel-catalyzed, indium(I)-mediated double addition of aldehydes to 1,3-dienes has been demonstrated. For instance, the reaction of buta-1,3-diene with benzaldehyde (B42025) in the presence of InI, Ni(acac)₂, and PPh₃ yields a mixture of 1,4- and 1,6-diols nii.ac.jp. The regioselectivity of this reaction can be controlled by the amount of water in the solvent system; anhydrous conditions favor the formation of the 1,6-diol, while the presence of water promotes the 1,4-diol nii.ac.jpbohrium.com. These diol products can be subsequently oxidized to the corresponding ketones.

Dual photoredox and nickel catalysis has also been employed for the allylation of a wide range of aldehydes using commercially available reagents, offering another route to homoallylic alcohols rsc.org. Furthermore, nickel-catalyzed α-allylation of aldehydes with allylic alcohols has been reported, providing a direct method for C-C bond formation at the α-position of carbonyl compounds nih.govresearchgate.net.

Table 2: Ni-Catalyzed and InI-Mediated Reaction of Buta-1,3-diene and Benzaldehyde

| Ligand | Additive | Solvent | Yield of 1,4-diol (%) | Yield of 1,6-diol (%) | Reference |

|---|---|---|---|---|---|

| PPh₃ | - | DMI | 36 | 54 | nii.ac.jp |

| PPh₃ | H₂O | DMI | 85 | 10 | nii.ac.jp |

| PPh₃ | - | THF | 0 | 88 | nii.ac.jp |

Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for organic transformations. Iron(III) catalysts have been shown to be effective in various reactions involving α,β-unsaturated ketones and related structures. While direct catalysis on this compound is less documented, the reactivity of analogous systems provides insight into potential transformations.

For instance, iron-catalyzed cyclotrimerization of phosphaalkynes has been used to synthesize Dewar 1,3,5-triphosphabenzene derivatives nih.gov. This type of reaction highlights the potential of iron catalysts to mediate complex cyclizations. In the context of α,β-unsaturated systems, iron catalysis has been employed for the β-functionalization of carbonyl compounds through α,β-desaturation, a strategy that could be applied to modify the backbone of this compound acs.org.

Iridium catalysts are particularly renowned for their high efficiency and selectivity in asymmetric hydrogenation and transfer hydrogenation reactions. These methods are directly applicable to the stereoselective reduction of the carbonyl group in this compound to produce chiral homoallylic alcohols.

Iridium complexes with chiral ligands have been successfully used for the enantioselective 1,2-reduction of α,β-unsaturated ketones, yielding chiral allylic alcohols with high yields and enantioselectivities rsc.org. The asymmetric transfer hydrogenation (ATH) of unactivated alkenes using iridium catalysts with ethanol (B145695) as the hydrogen source is another practical and environmentally benign approach organic-chemistry.orgresearchgate.net. The enantioselective reduction of imines, catalyzed by iridium complexes, also showcases the broad utility of these catalysts in asymmetric synthesis rsc.orgrsc.org.

The development of acid-compatible iridium catalysts has further expanded the scope of these reactions, allowing for the chemoselective conversion of α,β-disubstituted nitroalkenes to ketones under acidic conditions mdpi.com. While not a direct reaction of this compound, this demonstrates the robustness of iridium catalysts.

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of Conjugated Enones

| Ligand | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| f-PNNO | Chalcone | 99 | 99 | rsc.org |

| Chiral (PCN)Ir complex | 1-Aryl-1-alkylethene | High | up to 98:2 er | organic-chemistry.org |

| (S,S)-TsDPEN | 1-Methyl-3,4-dihydroisoquinoline | - | >90 (initial) | rsc.org |

Gold and cobalt catalysts offer unique reactivity profiles for the functionalization of unsaturated systems like this compound. Gold catalysts are known for their ability to activate alkynes, allenes, and alkenes, while cobalt catalysts are effective in C-H functionalization and cyclization reactions.

Gold(I) catalysts, often in the form of phosphine-ligated complexes, are powerful activators of C-C multiple bonds for various transformations sigmaaldrich.com. They have been used in the synthesis of polyfunctionalized naphthalenes from substrates containing alkyne and diazo groups, proceeding through a vinyl gold carbene intermediate nih.gov. Gold(I)-catalyzed approaches involving arylalkyne activation have been extensively reviewed, showcasing their utility in constructing diverse molecular scaffolds nih.govencyclopedia.pubmdpi.com.

Cobalt catalysis has emerged as a sustainable alternative to more precious metals for C-H functionalization reactions acs.org. Cobalt(III)-catalyzed functionalization of unstrained carbon-carbon bonds through β-carbon cleavage of alcohols has been reported acs.org. Additionally, cobalt-catalyzed aerobic aminocyclization of unsaturated amides provides a route to functionalized γ- and δ-lactams, demonstrating the potential for intramolecular reactions on unsaturated systems nih.gov.

Biocatalytic Approaches for Stereoselective Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for the synthesis of chiral molecules. Enzymes, such as reductases, can catalyze the stereoselective reduction of the ketone functionality in this compound to afford optically active homoallylic alcohols.

Ene reductases (ERs) from the Old Yellow Enzyme (OYE) family are well-known for their ability to catalyze the asymmetric reduction of activated C=C bonds nih.gov. In some cases, these enzymes can also reduce carbonyl groups. For instance, the biocatalytic reduction of 4-phenyl-3-butyn-2-one (B156156) by OYEs leads to the corresponding trans-alkene, which is then further reduced to the saturated ketone researchgate.net.

Perakine reductase (PR) from Rauvolfia species has been shown to be effective in the enantioselective reduction of a variety of α,β-unsaturated ketones and aryl ketones, producing chiral allylic and aryl alcohols with excellent enantioselectivity nih.gov. This enzymatic system is a promising candidate for the stereoselective reduction of this compound.

Whole-cell biocatalysis, using organisms like carrot roots (Daucus carota), provides a simple and cost-effective method for the asymmetric reduction of prochiral ketones to chiral alcohols researchgate.net. Different varieties of carrots have been screened for their biocatalytic activity in the reduction of acetophenone (B1666503), a structurally related ketone, to 1-phenylethanol (B42297) with high enantiomeric excess researchgate.net.

Table 4: Biocatalytic Reduction of Ketones

| Biocatalyst | Substrate | Product | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Perakine Reductase | α,β-Unsaturated Ketones | α-Chiral Allylic Alcohols | Satisfactory | Excellent | nih.gov |

| Carrot Roots (Tendersweet) | Acetophenone | (S)-1-Phenylethanol | 85.0 | 86.4 | researchgate.net |

| Ene Reductases (OYE family) | Activated Alkenes | Chiral Alkanes | High | High | nih.gov |

Organocatalysis in the Synthesis and Modification of Unsaturated Ketones

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. For α,β-unsaturated ketones like this compound, organocatalysis provides a powerful platform for various transformations, most notably conjugate additions (Michael reactions). These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Chiral amines and thioureas derived from cinchona alkaloids are prominent classes of organocatalysts that have been successfully employed in the enantioselective conjugate addition to enones. nih.gov These catalysts operate through the formation of reactive intermediates, such as enamines or iminium ions, which then undergo stereocontrolled reactions with nucleophiles. The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, has been a significant advancement in this field.

The scope of organocatalytic Michael additions to α,β-unsaturated ketones is broad, encompassing a variety of nucleophiles including malonates, nitroalkanes, and aldehydes. For example, a tert-leucine-derived chiral diamine has been shown to catalyze the asymmetric Michael addition of nitromethane (B149229) to various cyclic and acyclic enones with excellent enantioselectivity. acs.org While direct application to this compound is not extensively documented, the reactivity of similar substrates, such as phenyl vinyl ketone, provides strong evidence for the feasibility of such transformations. The reaction conditions for these organocatalytic processes are typically mild, and they often exhibit high functional group tolerance.

The following table summarizes selected examples of organocatalytic conjugate additions to enones that are structurally analogous to this compound, showcasing the high yields and enantioselectivities that can be attained.

| Enone Substrate | Nucleophile | Organocatalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Cyclohexenone | Nitromethane | Cinchona-derived thiourea (B124793) | 95 | 94 |

| Phenyl vinyl ketone | Diethyl malonate | Chiral diamine | 85 | 92 |

| Chalcone | Acetone | Proline derivative | 90 | 96 |

Ligand Design and Catalyst Optimization for Selective Transformations

In transition metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. For reactions involving this compound and other unsaturated ketones, meticulous ligand design and catalyst optimization are paramount for achieving desired outcomes, such as regioselective arylation or enantioselective hydrogenation.

Palladium-catalyzed reactions are widely used for the functionalization of α,β-unsaturated ketones. The site-selectivity of these reactions (e.g., α- vs. γ-arylation) can often be controlled by the choice of phosphine (B1218219) ligand. polyu.edu.hk Density Functional Theory (DFT) calculations have been employed to understand the mechanisms and origins of ligand-controlled regioselectivity in the palladium-catalyzed arylation of α,β-unsaturated ketones. chemrxiv.org These studies have confirmed that steric hindrance in the vicinity of the enone, dictated by the ligand's structure, is a primary factor in controlling the regiochemical outcome. chemrxiv.org

For asymmetric hydrogenation, a key transformation of unsaturated ketones, the development of chiral ligands is essential. Supramolecular interactions, such as hydrogen bonding between the catalyst and the substrate, have been shown to be of critical importance. uva.nl Computational modeling has become an invaluable tool for the rational design of new catalysts. By understanding the reaction pathway and the role of non-covalent interactions, it is possible to optimize catalyst performance in silico before experimental validation. uva.nl For instance, replacing a urea (B33335) group with a phosphine oxide in a supramolecular rhodium catalyst was computationally predicted and experimentally verified to enhance the rate and selectivity of asymmetric hydrogenation by optimizing hydrogen bonding interactions. uva.nl

The table below provides examples of how ligand choice influences the outcome of catalytic transformations of α,β-unsaturated ketones.

| Reaction Type | Metal/Catalyst | Ligand Type | Substrate Type | Key Outcome |

| Arylation | Palladium | Bulky phosphine | α,β-Unsaturated ketone | Switchable α- and γ-selectivity |

| Asymmetric Hydrogenation | Rhodium | Supramolecular phosphine | α,β-Unsaturated ester | High enantioselectivity (>95% ee) |

| Asymmetric Hydrogenation | Iridium | P,N-ligands (PHOX) | Non-chelating olefins | High enantioselectivity (up to 99% ee) |

Stereochemical and Regiochemical Control in 1 Phenylbut 3 En 1 One Chemistry

Regioselectivity in Carbonyl and Alkene Functionalization

The presence of both a ketone and an alkene in 1-phenylbut-3-en-1-one necessitates careful selection of reagents and reaction conditions to achieve selective functionalization. Unlike α,β-unsaturated ketones where the two functional groups are conjugated and can react as a single unit (e.g., via 1,4-conjugate addition), the functional groups in this compound are electronically isolated, leading to more predictable, competitive reactions.

The primary challenge lies in directing a reagent to attack either the electrophilic carbon of the carbonyl group or the nucleophilic π-bond of the alkene. This selectivity is governed by factors such as the nature of the reagent (hard vs. soft nucleophiles/electrophiles), steric hindrance, and the choice of catalyst.

Carbonyl-Selective Reactions : The carbonyl group is susceptible to attack by nucleophiles. Hard nucleophiles, such as organolithium reagents or Grignard reagents, typically favor direct addition to the carbonyl carbon (a 1,2-addition type reaction). Reductions using standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) selectively reduce the ketone to the corresponding homoallylic alcohol, 1-phenylbut-3-en-1-ol, leaving the alkene moiety intact.

Alkene-Selective Reactions : The terminal double bond can be targeted by various electrophilic addition reactions, such as hydroboration-oxidation, halogenation, or epoxidation, often without affecting the less reactive ketone. For instance, catalytic hydrogenation can be tuned to selectively reduce the alkene. While platinum-based catalysts can sometimes lead to the hydrogenation of both functional groups, specific catalysts, often based on palladium or rhodium, can achieve high selectivity for the C=C bond. DFT studies on related α,β-unsaturated systems have shown that regioselectivity can be controlled by steric hindrance imposed by ligands on the metal catalyst, a principle that can be extended to β,γ-unsaturated systems. chemrxiv.org

A key strategy in controlling regioselectivity involves leveraging the distinct electronic properties of the two sites. For example, palladium-catalyzed reactions, which are central to modern organic synthesis, can be ligand-controlled to favor functionalization at different positions. chemrxiv.org While much research focuses on conjugated systems, the principles of tuning catalyst and substrate electronics apply. Cascade reactions have also been developed for α,β-unsaturated ketones that functionalize the β and γ positions, demonstrating that complex transformations can be achieved with high regioselectivity by careful design of the reaction pathway. researchgate.netnih.gov

Enantioselective Synthesis of Chiral Derivatives

The reduction of the prochiral ketone in this compound to its corresponding alcohol, 1-phenylbut-3-en-1-ol, creates a stereocenter. Controlling this reduction to produce a single enantiomer is a significant goal, as chiral homoallylic alcohols are valuable building blocks in the synthesis of natural products.

Asymmetric catalysis is the most powerful tool for this transformation. This involves using a chiral catalyst that creates a chiral environment around the substrate, favoring one pathway and thus one enantiomer of the product.

Key methodologies include:

Asymmetric Transfer Hydrogenation (ATH) : This method uses a stable hydrogen donor (e.g., isopropanol (B130326) or formic acid) in the presence of a transition metal complex bearing a chiral ligand. Ruthenium and rhodium complexes with chiral diamine or amino alcohol ligands are highly effective for the asymmetric reduction of ketones, delivering the chiral alcohol with high enantiomeric excess (ee).

Asymmetric Hydrogenation : This involves the direct use of hydrogen gas with a chiral catalyst, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP. The Noyori asymmetric hydrogenation is a benchmark example of this approach, capable of producing alcohols with excellent enantioselectivity. wikipedia.org

The success of these reactions is highly dependent on the precise structure of the chiral ligand and the reaction conditions. For example, in the gold-catalyzed enantioselective synthesis of helicenes, the use of TADDOL-derived phosphonites as ligands was crucial for achieving high regio- and enantioselectivity. nih.gov Similarly, engineered enzymes, such as carbene transferases, can provide superior stereoselectivity in the synthesis of chiral compounds. rsc.org

| Method | Catalyst/Ligand | Product | Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | (R)- or (S)-1-Phenylbut-3-en-1-ol | Up to 99% |

| Asymmetric Hydrogenation | Ru-BINAP | (R)- or (S)-1-Phenylbut-3-en-1-ol | >98% |

| Organocatalytic Reduction | Chiral Oxazaborolidine (CBS) | (R)- or (S)-1-Phenylbut-3-en-1-ol | Up to 97% |

Table 1: Representative Methods for Enantioselective Synthesis of 1-Phenylbut-3-en-1-ol. This table is illustrative and based on typical results for asymmetric ketone reductions.

Diastereoselective Reactions and Control Strategies

Once a chiral center is established, as in enantiopure 1-phenylbut-3-en-1-ol, it can direct the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselection. This allows for the synthesis of complex molecules with multiple, well-defined stereocenters.

A primary strategy is substrate-controlled diastereoselection, where the existing stereocenter dictates the face of the molecule that the reagent will attack. For example, in the epoxidation of the alkene in chiral 1-phenylbut-3-en-1-ol, the resident hydroxyl group can direct the epoxidizing agent (like m-CPBA) to the syn- or anti-face, depending on steric hindrance and potential hydrogen bonding interactions.

Common diastereoselective reactions involving derivatives of this compound include:

Epoxidation and Dihydroxylation : Reaction at the alkene of chiral 1-phenylbut-3-en-1-ol can generate two new stereocenters. The relative configuration of these new centers to the existing one is controlled by the directing effect of the hydroxyl group.

Aldol and Michael Additions : If the ketone is first converted to a chiral enolate, its subsequent reaction with an aldehyde (Aldol) or an α,β-unsaturated system (Michael) can proceed with high diastereoselectivity. mdpi.com Organocatalysis has emerged as a powerful tool for controlling such reactions. mdpi.com

The degree of diastereoselectivity (expressed as the diastereomeric ratio, dr) is influenced by the reagent, solvent, and temperature. For conjugated systems, it has been shown that product compositions are often temperature-dependent, with one diastereomer favored under kinetic control (lower temperature) and another under thermodynamic control (higher temperature). libretexts.org

Kinetic Resolution Methodologies for Unsaturated Systems

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org For the racemic alcohol derivative, (±)-1-phenylbut-3-en-1-ol, this is a particularly effective strategy for obtaining enantiopure material.

In a typical enzymatic kinetic resolution, an enzyme like a lipase (B570770) catalyzes the acylation of the alcohol. Due to the enzyme's chiral active site, one enantiomer (e.g., the R-enantiomer) fits better and is acylated much faster than the other (S-enantiomer). The reaction can be stopped at approximately 50% conversion, yielding a mixture of the acylated R-enantiomer and the unreacted S-enantiomer, which can then be separated. acs.org The limitation of this method is a maximum theoretical yield of 50% for each enantiomer. acs.org

To overcome this yield limitation, Dynamic Kinetic Resolution (DKR) is employed. researchgate.netnih.gov DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. acs.org A metal catalyst, typically based on ruthenium, is added to continuously convert the unreacted (S)-alcohol back into the racemic mixture. nih.gov This allows the enzyme to eventually convert the entire starting material into a single enantiomer of the acylated product, with theoretical yields approaching 100% and high enantiomeric excess. wikipedia.orgacs.org This chemoenzymatic approach is highly efficient for producing enantiopure secondary alcohols. nih.gov

| Method | Catalyst System | Product(s) | Typical Yield | Typical Enantiomeric Excess (ee) |

| Kinetic Resolution (KR) | Lipase (e.g., CALB) + Acyl Donor | (R)-Acetate and (S)-Alcohol | ~50% (for each) | >99% |

| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., CALB) + Ru-catalyst | (R)-Acetate | Up to 99% | >99% |

Table 2: Comparison of Kinetic Resolution Methods for (±)-1-Phenylbut-3-en-1-ol.

Mechanistic Investigations of 1 Phenylbut 3 En 1 One Reactivity

Elucidation of Reaction Mechanisms for Key Transformations

1-Phenylbut-3-en-1-one, as an α,β-unsaturated ketone, undergoes several key transformations, primarily centered around the electrophilic nature of the carbonyl carbon and the β-carbon of the alkene. The mechanisms of these reactions, including Michael additions, reductions, and cycloadditions, have been a subject of significant investigation.

Michael Addition: The conjugate addition of nucleophiles, known as the Michael reaction, is a hallmark transformation for this compound. The mechanism involves the attack of a nucleophile (the Michael donor) on the β-carbon of the enone system (the Michael acceptor) masterorganicchemistry.comyoutube.com. This reaction is typically base-catalyzed, where a proton is abstracted from the Michael donor to form a resonance-stabilized enolate masterorganicchemistry.com. This enolate then attacks the electrophilic β-carbon, leading to the formation of a new carbon-carbon bond and a subsequent enolate intermediate. Protonation of this intermediate yields the final 1,4-addition product masterorganicchemistry.com. The reaction is driven by the formation of a stable σ-bond at the expense of a weaker π-bond.

Reduction Reactions: The reduction of this compound can proceed via two main pathways: 1,2-reduction of the carbonyl group to an alcohol or 1,4-reduction (conjugate reduction) of the carbon-carbon double bond to yield a saturated ketone. The choice of reducing agent is crucial in determining the outcome. For instance, sodium borohydride (B1222165) in the presence of nickel(II) chloride can lead to a mixture of 1,2- and 1,4-reduction products researchgate.net. A chemoselective reduction of the conjugated double bond to produce the saturated ketone, 1-phenylbutan-1-one, can be achieved using a copper-catalyzed hydroboration/protodeboronation strategy rsc.org.

Cycloaddition Reactions: As a dienophile, this compound can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In these reactions, the electron-withdrawing nature of the carbonyl group activates the vinyl moiety, making it a suitable reaction partner for a conjugated diene. The mechanism is a concerted process where the π-electrons of the diene and the dienophile rearrange to form a new six-membered ring. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile stackexchange.com. Theoretical studies of similar vinyl ketones in Diels-Alder reactions have shown the formation of a double hydrogen bond between the dienophile and a thiourea (B124793) catalyst, which facilitates the reaction researchgate.net.

Computational Chemistry and Density Functional Theory (DFT) Studies on Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding the reactivity of molecules like this compound. DFT calculations can provide insights into the electronic structure, orbital energies, and potential energy surfaces of reacting species, which are crucial for elucidating reaction mechanisms.

DFT studies on α,β-unsaturated carbonyl compounds have been employed to investigate the mechanisms of various reactions, including Michael additions and aminolysis nih.govnih.gov. These studies can map out the entire reaction pathway, identifying transition states and intermediates, thereby providing a detailed picture of the reaction mechanism at the molecular level nih.gov. For instance, computational investigations into the addition of thiols to α,β-unsaturated carbonyls have shown that a base-catalyzed process is necessary for an efficient reaction nih.gov.

In the context of this compound, DFT calculations can be used to determine the relative electrophilicity of the carbonyl carbon and the β-carbon, predicting the preferred site of nucleophilic attack. Frontier Molecular Orbital (FMO) analysis, a component of DFT, can explain the reactivity based on the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For Michael acceptors like this compound, the LUMO is typically localized on the β-carbon, making it susceptible to nucleophilic attack nih.gov. Furthermore, DFT can be used to calculate various quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity, which serve as descriptors for the molecule's chemical behavior.

Influence of Electronic and Steric Factors on Selectivity and Reaction Rates

The selectivity and rate of reactions involving this compound are significantly influenced by both electronic and steric factors.

The Hammett equation provides a quantitative means to correlate the electronic effects of meta- and para-substituents on the phenyl ring with reaction rates and equilibrium constants pharmacy180.comwikipedia.orglibretexts.org. A plot of the logarithm of the reaction rate constant versus the Hammett substituent constant (σ) yields a straight line, the slope of which (the reaction constant, ρ) indicates the sensitivity of the reaction to substituent effects pharmacy180.comwikipedia.orglibretexts.org. A positive ρ value signifies that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups accelerate the reaction wikipedia.org.

Steric Factors: Steric hindrance can play a crucial role in determining the regioselectivity and rate of reactions. In nucleophilic additions, bulky substituents on the phenyl ring or near the reactive sites can hinder the approach of the nucleophile, leading to a decrease in the reaction rate youtube.comnih.gov. For instance, in electrophilic aromatic substitution reactions on substituted benzenes, the size of the directing group can influence the ratio of ortho to para products, with larger groups favoring the less sterically hindered para position lasalle.eduyoutube.com. Similarly, the stereoselectivity of reactions such as the Diels-Alder reaction can be influenced by steric interactions in the transition state, often favoring the formation of the endo product due to secondary orbital interactions, although the exo product may be thermodynamically favored.

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation of Reaction Intermediates and Products

Advanced spectroscopic techniques are indispensable for the mechanistic elucidation of reactions involving this compound, allowing for the identification of transient intermediates and the characterization of final products.

In-situ Spectroscopy: Techniques such as in-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy allow for real-time monitoring of liquid-phase reactions acs.org. This method can track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational bands, providing valuable kinetic data acs.org. The ability to observe the reaction as it happens can also aid in the detection of short-lived intermediates ou.edudigitellinc.comyoutube.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation of reaction products. ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms in a molecule nih.gov. For reactions of this compound, NMR can be used to determine the regioselectivity of addition reactions by analyzing the chemical shifts and coupling constants of the protons and carbons in the product acs.orgacs.orgnih.gov. For example, in a Michael addition, the formation of a new bond at the β-carbon can be confirmed by the change in the multiplicity and chemical shift of the adjacent protons. Isotopic labeling experiments, monitored by NMR, can further clarify the stereochemistry of addition reactions nih.gov.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of reaction products and can provide information about their structure through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying the components of a reaction mixture. The mass spectrum of this compound and its reaction products can be found in spectral databases nih.gov.

Future Directions and Emerging Research Areas in 1 Phenylbut 3 En 1 One Chemistry

Development of Novel Synthetic Strategies for γ,δ-Unsaturated Phenyl Ketones

The synthesis of γ,δ-unsaturated ketones, including 1-phenylbut-3-en-1-one, is a cornerstone of their application. While classical methods like the Claisen and Carroll rearrangements have been foundational, the development of more efficient, selective, and sustainable strategies remains a key research focus.

Recent advancements have moved towards catalytic and atom-economical approaches. One promising strategy involves the reaction of tertiary vinyl carbinols with isopropenyl ethers. Historically, this transformation required high pressure and temperature in the presence of phosphoric acid to achieve good yields. However, newer methods have found that using ammonium (B1175870) salts as catalysts can lead to high yields under less harsh conditions. google.com Another innovative approach utilizes Bronsted acid functionalized ionic liquids as catalysts for the rearrangement reaction between unsaturated alcohols and 2-alkoxypropenes, which offers the potential for catalyst recycling and improved efficiency. patsnap.com

Organocatalysis has also emerged as a powerful tool. Natural amino acids, such as L-lysine and L-proline, have been shown to effectively catalyze the Knoevenagel condensation of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds to produce α,β,γ,δ-unsaturated carbonyl compounds. google.com This method is advantageous due to the low cost, safety, and biodegradability of the catalysts. google.com

Furthermore, transition metal-catalyzed cross-coupling reactions are being explored. A palladium-catalyzed Suzuki-Miyaura type coupling of α,β-unsaturated acyl chlorides with arylboronic acids provides an efficient route to aromatic α,β-unsaturated ketones. organic-chemistry.org While this produces a different isomer class, the principles could be adapted for the synthesis of γ,δ-unsaturated systems.

Table 1: Comparison of Synthetic Strategies for γ,δ-Unsaturated Ketones

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Claisen Rearrangement | Thermal or Lewis Acid | High Temperature | Well-established, good stereocontrol | High energy input, potential for side reactions |

| Tertiary Vinyl Carbinol + Isopropenyl Ether | Ammonium Salts | Milder than traditional methods | Avoids strongly acidic conditions | May require specific substrates |

| Unsaturated Alcohol + 2-Alkoxypropene | Bronsted Acid Ionic Liquid | Inert atmosphere | Catalyst recyclability, high conversion | Requires specialized ionic liquids |

| Knoevenagel Condensation | Natural Amino Acids | Room Temperature | Low cost, environmentally friendly | Limited to specific starting materials |

Integration of this compound into Complex Molecule Total Synthesis

The structural motifs present in this compound make it and its derivatives valuable intermediates in the total synthesis of complex natural products and medicinally relevant molecules. The homoallylic ketone moiety serves as a versatile handle for a variety of synthetic transformations. acs.org

γ,δ-Unsaturated ketones are key building blocks for the synthesis of various heterocycles and carbocycles. acs.org Their utility has been demonstrated in the synthesis of peptidomimetics, where they can be used to create constrained backbone and side-chain analogues for studying protein folding and recognition. acs.org For instance, triazipinones derived from γ,δ-unsaturated ketones have been shown to be selective allosteric modulators of the urotensin receptor. acs.org

A notable example of the application of a related α-substituted β,γ-unsaturated ketone is in the synthesis of a major fragment of the anti-HIV agents rubriflordilactones A and B. nih.gov This highlights the importance of developing enantioselective methods for the synthesis of these chiral building blocks to access specific stereoisomers of complex targets. nih.gov

The dual functionality of the ketone and the alkene in 1-phenylbut-3-en-1-ol, a precursor to the ketone, allows for a wide range of chemical modifications. The hydroxyl group can be oxidized to the ketone, and the double bond can undergo reactions such as epoxidation, dihydroxylation, or cleavage, providing access to a diverse array of more complex structures.

Exploration of Undiscovered Reactivity Modes for Ketone-Alkene Systems

The reactivity of conjugated ketone-alkene systems, particularly α,β-unsaturated ketones, is well-documented, primarily involving nucleophilic attack at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). ucalgary.calibretexts.org However, the reactivity of non-conjugated systems like this compound, where the double bond is separated from the carbonyl group, offers opportunities for exploring new reaction pathways.

The spatial proximity of the ketone and the alkene in certain conformations could allow for intramolecular reactions, leading to the formation of cyclic products. Future research could investigate novel cyclization reactions catalyzed by transition metals or promoted by radical initiators.

Furthermore, the concept of using the entire C=C-C=O fragment in β,γ-unsaturated α-ketoesters as a four-atom synthon in [4+n] annulation reactions could potentially be extended to γ,δ-unsaturated systems. nih.gov This would open up new avenues for the synthesis of complex cyclic architectures. The unique electronic properties of the 1,2-dicarbonyl system in β,γ-unsaturated α-ketoesters, which enhances the electrophilicity of both the carbonyl group and the double bond, provides a model for how the reactivity of this compound might be modulated through derivatization. nih.gov

The development of chemoselective reductions of the carbon-carbon double bond in α,β-unsaturated ketones without affecting the carbonyl group suggests that similar selective transformations could be developed for γ,δ-unsaturated ketones, providing access to saturated ketones. rsc.org

Application of Advanced Analytical Methodologies for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the development of new synthetic methods and the discovery of novel reactivity. Advanced analytical techniques that allow for the in-situ monitoring of reactions are becoming increasingly important in this regard.

In-situ spectroscopy techniques are particularly powerful for elucidating reaction intermediates and transition states. For example, in-situ Fourier-transform infrared (FTIR) spectroscopy has been used to monitor the atmospheric oxidation of α,β-unsaturated ketones, providing insights into the reaction kinetics and product formation. copernicus.orgcopernicus.org This technique could be applied to study the mechanisms of reactions involving this compound in real-time.

Sum frequency generation (SFG) vibrational spectroscopy and ambient-pressure X-ray photoelectron spectroscopy (AP-XPS) are other powerful in-situ techniques that have been used to investigate the active sites and reaction mechanisms in the hydrogenation of unsaturated aldehydes on catalyst surfaces. acs.org These surface-sensitive techniques could provide valuable information on the adsorption and activation of this compound on heterogeneous catalysts.

Computational studies, such as density functional theory (DFT) calculations, can complement experimental data by providing theoretical insights into reaction pathways and energy barriers. The combination of advanced in-situ spectroscopic techniques and computational modeling will be instrumental in gaining a deeper mechanistic understanding of the chemistry of this compound and related compounds, paving the way for future innovations.

Table 2: Advanced Analytical Methodologies for Mechanistic Studies

| Methodology | Information Obtained | Application to this compound Chemistry |

|---|---|---|

| In-situ FTIR Spectroscopy | Real-time monitoring of reactant consumption and product formation, identification of transient species. | Studying the kinetics and mechanisms of synthetic reactions and degradation pathways. |

| In-situ SFG Vibrational Spectroscopy | Surface-specific vibrational information of adsorbed molecules. | Elucidating the interaction of this compound with catalyst surfaces. |

| Ambient-Pressure XPS | Elemental composition and chemical state of catalyst surfaces under reaction conditions. | Investigating changes in catalyst oxidation state during reactions. |

| Density Functional Theory (DFT) | Reaction pathways, transition state energies, and thermodynamic parameters. | Predicting reactivity and guiding the design of new reactions and catalysts. |

Q & A

Basic: What are the optimal synthetic routes for 1-Phenylbut-3-en-1-one, and how can reaction conditions be systematically optimized?

Methodological Answer:

The Claisen-Schmidt condensation between acetophenone and acetaldehyde is a common route. Key steps include:

- Catalyst selection : Use NaOH or KOH in ethanol for base-mediated aldol addition.

- Temperature control : Maintain 0–5°C to favor kinetic enolate formation and minimize side reactions.

- Workup : Acidify with HCl to protonate the enolate, followed by solvent extraction (diethyl ether) and purification via vacuum distillation.

- Optimization : Employ Design of Experiments (DoE) to vary parameters (molar ratios, solvent polarity, temperature) and analyze yield/purity via GC-MS or HPLC .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for carbonyl (δ ~200 ppm) and vinyl proton (δ 5.5–6.5 ppm) confirmation.

- IR : Confirm α,β-unsaturated ketone absorption bands (C=O stretch ~1680 cm⁻¹; C=C ~1600 cm⁻¹).

- Chromatography : Use TLC (hexane:ethyl acetate, 4:1) with UV visualization or HPLC with a C18 column.

- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and refine using SHELXL .

Advanced: How can computational methods predict and explain the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) of the enone system. Compare activation energies for endo vs. exo transition states.

- Solvent Effects : Apply the SMD continuum model to simulate solvent polarity impacts on reaction rates.

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Advanced: How to resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Data Triangulation : Cross-reference NMR (2D COSY, NOESY), X-ray diffraction, and high-resolution MS.

- Dynamic Effects : Account for conformational flexibility (e.g., enone torsion angles) via variable-temperature NMR.

- Reproducibility : Document solvent, concentration, and instrument parameters rigorously to enable cross-lab validation .

Basic: What are the best practices for designing a reproducible synthesis protocol for this compound?

Methodological Answer:

- Stepwise Documentation : Detail molar ratios, stirring time, and purification steps.

- Quality Control : Include melting point, optical rotation (if chiral), and elemental analysis.

- Supplementary Data : Provide raw spectral files (e.g., JCAMP-DX for NMR) in supporting information to facilitate replication .

Advanced: How to investigate the mechanistic pathway of this compound in asymmetric catalysis?

Methodological Answer:

- Isotopic Labeling : Use deuterated substrates to trace proton transfer steps in kinetic isotope effect (KIE) studies.

- In Situ Monitoring : Employ ReactIR or NMR spectroscopy to detect intermediates.

- Stereochemical Analysis : Compare enantiomeric excess (ee) via chiral HPLC or Mosher’s ester derivatization .

Basic: What frameworks ensure a well-structured research question for studying this compound’s properties?

Methodological Answer:

Apply the PICOT framework:

- Population : this compound and derivatives.

- Intervention : Synthesis method (e.g., microwave-assisted vs. conventional heating).

- Comparison : Yield, enantioselectivity, or thermal stability vs. analogs.

- Outcome : Identification of optimal reaction conditions.

- Timeframe : 6–12 months for method development .

Advanced: How to design a study reconciling conflicting data on the compound’s photostability?

Methodological Answer:

- Controlled Variables : Standardize light source (wavelength, intensity), solvent, and oxygen exclusion (e.g., Schlenk techniques).

- Analytical Tools : Use UV-Vis spectroscopy to track degradation kinetics and LC-MS to identify photoproducts.

- Statistical Analysis : Apply ANOVA to compare degradation rates under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.